Cas no 946-80-5 (Benzyl phenyl ether)

Benzyl phenyl ether structure
Benzyl phenyl ether structure
Produktname:Benzyl phenyl ether
CAS-Nr.:946-80-5
MF:C13H12O
MW:184.233783721924
MDL:MFCD00020660
CID:83246
PubChem ID:70352

Benzyl phenyl ether Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (Benzyloxy)benzene
    • Benzyl Phenyl Ether
    • Benzyloxybenzene
    • Phenyl benzyl ether
    • Benzene, (phenoxymethyl)-
    • Ether, benzyl phenyl
    • benzyloxy-benzene
    • BENZYLPHENYLETHER
    • .alpha.-Phenylanisole
    • Anisole, .alpha.-phenyl-
    • Benzyl phenyl ether, 98%
    • BUE863N0L8
    • BOTNYLSAWDQNEX-UHFFFAOYSA-N
    • (phenylmethoxy)benzene
    • phenoxymethylbenzene
    • alpha-Phenylanisole
    • Anisole, alpha-phenyl-
    • benzylphenyl ether
    • phenylmethoxybenzene
    • Benzene, (phenoxymethyl)- (9CI)
    • (Phenoxymethyl)-benzene
    • (Phenoxymethyl)benzene (ACI)
    • Ether, benzyl phenyl (6CI, 7CI, 8CI)
    • Anisole, α-phenyl-
    • NSC 77971
    • Benzyl phenyl ether
    • MDL: MFCD00020660
    • Inchi: 1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
    • InChI-Schlüssel: BOTNYLSAWDQNEX-UHFFFAOYSA-N
    • Lächelt: O(CC1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 2045713

Berechnete Eigenschaften

  • Genaue Masse: 184.08900
  • Monoisotopenmasse: 184.088815
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 143
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 9.2
  • Tautomerzahl: nichts
  • XLogP3: 3.8

Experimentelle Eigenschaften

  • Farbe/Form: Hellbraune orange Stücke
  • Dichte: 1.0120 (rough estimate)
  • Schmelzpunkt: 38.0 to 42.0 deg-C
  • Siedepunkt: 288°C(lit.)
  • Flammpunkt: Fahrenheit: 235.4° f
    Celsius: 113° c
  • Brechungsindex: 1.5641 (estimate)
  • Wasserteilungskoeffizient: Unlöslich in Wasser.
  • PSA: 9.23000
  • LogP: 3.26560
  • Löslichkeit: Nicht bestimmt

Benzyl phenyl ether Sicherheitsinformationen

Benzyl phenyl ether Zolldaten

  • HS-CODE:2909309090
  • Zolldaten:

    China Zollkodex:

    2909309090

    Übersicht:

    2909309090 Andere aromatische Ether und ihre halogenierten Derivate\Sulfonierung\Nitratederivate (einschließlich nitrosativer Derivate).Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2909309090 andere aromatische Ether und ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%

Benzyl phenyl ether Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B300103-2.5g
Benzyl Phenyl Ether
946-80-5
2.5g
$ 80.00 2022-06-07
Enamine
EN300-315650-1.0g
(benzyloxy)benzene
946-80-5 95.0%
1.0g
$19.0 2025-03-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22539-25g
Benzyl phenyl ether, 97%
946-80-5 97%
25g
¥1317.00 2023-02-26
Enamine
EN300-315650-5g
(benzyloxy)benzene
946-80-5 95%
5g
$21.0 2023-09-05
TRC
B300103-250mg
Benzyl Phenyl Ether
946-80-5
250mg
$ 50.00 2022-06-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0433-500G
Benzyl Phenyl Ether
946-80-5 >98.0%(GC)
500g
¥3650.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BV473-5g
Benzyl phenyl ether
946-80-5 97%
5g
¥110.0 2022-05-30
Alichem
A019087226-500g
(Benzyloxy)benzene
946-80-5 95%
500g
$519.40 2023-08-31
eNovation Chemicals LLC
D748532-500g
Benzyl Phenyl Ether
946-80-5 98%
500g
$525 2024-06-07
TRC
B300103-500mg
Benzyl Phenyl Ether
946-80-5
500mg
$ 65.00 2022-06-07

Benzyl phenyl ether Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Dichloromethane ,  Water ;  30 min, 298 K
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Catalytic investigations of calix[4]arene scaffold based phase transfer catalyst
Srivastava, Pallavi; Srivastava, Rajendra, Tetrahedron Letters, 2007, 48(26), 4489-4493

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltrimethylammonium chloride Solvents: Dichloromethane
Referenz
Catalytic activity of an octopus-type calixarene on the formation of ethers
Taniguchi, Hisaji; Nomura, Eisaku, Chemistry Letters, 1988, (10), 1773-6

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium isopropoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  2 h, 60 °C
Referenz
Nickel-catalyzed C-O bond reduction of aryl and benzyl 2-pyridyl ethers
Li, Jing; Wang, Zhong-Xia, Chemical Communications (Cambridge, 2018, 54(17), 2138-2141

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  12 h, 80 °C
Referenz
Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalyzed dehydrative nucleophilic displacement reactions
Cullen, Adam; Muller, Alfred J.; Williams, D. Bradley G., RSC Advances, 2017, 7(67), 42168-42171

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: 1-Butyl-3-methylimidazolium hydroxide ;  2 h, pH 9.3, 70 °C
Referenz
Ionic liquids as reagent and reaction medium. Preparation of alkyl aryl ethers
Mohanazadeh, Farajollah; Aghvami, Majid, Monatshefte fuer Chemie, 2007, 138(1), 47-49

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ,  Water ;  1 min, 50 °C
Referenz
Modular microreaction systems for homogeneously and heterogeneously catalyzed chemical synthesis
Snyder, Daniel A.; Noti, Christian; Seeberger, Peter H.; Schael, Frank; Bieber, Thomas; et al, Helvetica Chimica Acta, 2005, 88(1), 1-9

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ,  Tris(dimethylamino)phosphine
Referenz
Metalation and formation of carbanions in a hexametapol medium. II. Anions containing heteroatoms (O,S,N)
Normant, Henri; Cuvigny, Therese, Bulletin de la Societe Chimique de France, 1965, (6), 1866-72

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  1 h, 180 °C
Referenz
Organic carbonates: sustainable and environmentally-friendly ethylation, allylation, and benzylation reagents
Kreye, Oliver; Over, Lena Charlotte; Nitsche, Tobias; Lange, Ralph Z.; Meier, Michael A. R., Tetrahedron, 2015, 71(2), 293-300

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1-Butanaminium, N,N,N-tributyl-, 2-hydroxypropyl sulfate Solvents: Benzene
Referenz
O-Alkylation of phenol and N-alkylation of amides or imides under the synergistic effect of KF-alumina by catalysis of TBHPAS
Zhang, Chuan-xin; Si, Wan-ling; Guo, Rao-guo; Liu, Zhen-zhong, Shangqiu Shifan Xueyuan Xuebao, 2001, 17(4), 73-76

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ;  40 min, 100 °C
Referenz
Heterogeneous phase alkylation of phenols making use of phase transfer catalysis and microwave irradiation
Keglevich, Gyorgy; Balint, Erika; Karsai, Eva; Varga, Judit; Grun, Alajos; et al, Letters in Organic Chemistry, 2009, 6(7), 535-539

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrabutylammonium bromide Solvents: Water ;  2 h, rt
Referenz
Tetrabutylammonium bromide-mediated benzylation of phenols in water under mild condition
Wang, Hailei; Ma, Yuping; Tian, Heng; Yu, Ajuan; Chang, Junbiao; et al, Tetrahedron, 2014, 70(16), 2669-2673

Synthetic Routes 12

Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium bromide Solvents: 2-Methyltetrahydrofuran ,  Water ;  1 h, reflux
Referenz
2-Methyltetrahydrofuran as an alternative to dichloromethane in 2-phase reactions
Ripin, David H. Brown; Vetelino, Michael, Synlett, 2003, (15),

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: 1H-Imidazolium, 2-carboxy-1,3-dimethyl-, inner salt Solvents: Acetonitrile ;  80 min, 160 °C
Referenz
Masked N-Heterocyclic Carbene-Catalyzed Alkylation of Phenols with Organic Carbonates
Lui, Matthew Y. ; Yuen, Alexander K. L.; Masters, Anthony F.; Maschmeyer, Thomas, ChemSusChem, 2016, 9(17), 2312-2316

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Bis(pinacolato)diborane Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  rt → 85 °C; 3 h, 80 - 85 °C
Referenz
Preparation of 4-(3-(hydroxymethyl)phenoxy)benzonitrile as crisaborole impurity and its application in the dehalogenation of aromatic compounds
, China, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux; 12 h, reflux
Referenz
Electrochemical Hydroxylation of Electron-Rich Arenes in Continuous Flow
Kooli, Anni ; Wesenberg, Lars ; Beslac, Marko; Krech, Anastasiya ; Lopp, Margus ; et al, European Journal of Organic Chemistry, 2022, 2022(20),

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 5,11,17,23,29,35-Hexakis(1,1-dimethylethyl)-37,38,39,40,41,42-hexakis[2-[2-(2-me… Solvents: Dichloromethane
Referenz
Catalytic ability of octopus-type calixarene in the formation of ethers from phenols and alkyl halides or 1-chloro-4-nitrobenzene
Taniguchi, Hisaji; Otsuji, Yoshio; Nomura, Eisaku, Bulletin of the Chemical Society of Japan, 1995, 68(12), 3563-7

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Choline, hydroxide ,  Water ;  1 h, rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
An alternative route for boron phenoxide preparation from arylboronic acid and its application for C-O bond formation
Joo, Seong-Ryu; Lim, In-Kyun; Kim, Seung-Hoi, Tetrahedron Letters, 2020, 61(34),

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Sodium iodide Solvents: Dichloromethane ;  2 h, 80 °C
Referenz
Oligomeric Benzylsulfonium Salts: Facile Benzylation via High-Load ROMP Reagents
Zhang, Mianji; Flynn, Daniel L.; Hanson, Paul R., Journal of Organic Chemistry, 2007, 72(9), 3194-3198

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: 1,10-Phenanthroline ,  Potassium fluoride Catalysts: Cuprous iodide ;  5 h, 110 °C
Referenz
Copper-catalyzed etherification of aryl iodides using KF/Al2O3. An improved protocol
Hosseinzadeh, Rahman; Tajbakhsh, Mahmood; Mohadjerani, Maryam; Alikarami, Mohammad, Synlett, 2005, (7), 1101-1104

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine
Referenz
Solid-liquid phase transfer catalysis without solvent: further improvement in SNAr reactions
Loupy, Andre; Philippon, Noelle; Pigeon, Philippe; Sansoulet, Jean; Galons, Herve, Synthetic Communications, 1990, 20(18), 2855-64

Benzyl phenyl ether Raw materials

Benzyl phenyl ether Preparation Products

Benzyl phenyl ether Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:946-80-5)Benzyl phenyl ether
A845040
Reinheit:99%
Menge:500g
Preis ($):376.0